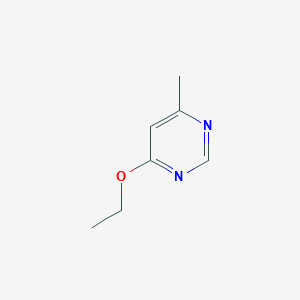

4-Ethoxy-6-methylpyrimidine

Description

BenchChem offers high-quality 4-Ethoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDRYHLVZLBDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505036 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4718-50-7 | |

| Record name | 4-Ethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 4-Ethoxy-6-methylpyrimidine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The precise structural elucidation of substituted pyrimidines is a critical step in drug discovery and development, ensuring the correct molecular architecture for desired therapeutic effects. This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of a representative pyrimidine derivative, 4-Ethoxy-6-methylpyrimidine. While direct experimental data for this specific molecule is not publicly available, this guide will leverage established principles and spectral data from closely related analogs to provide a robust framework for its structural characterization.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of 4-Ethoxy-6-methylpyrimidine is the first step in its comprehensive analysis. These properties provide initial insights into the molecule's identity and behavior.

| Property | Value | Source |

| CAS Number | 4718-50-7 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Boiling Point | 226.5°C at 760 mmHg | [1] |

| Density | 1.041 g/cm³ | [1] |

The structural formula of 4-Ethoxy-6-methylpyrimidine is characterized by a pyrimidine ring substituted with an ethoxy group at the 4-position and a methyl group at the 6-position.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of organic molecules. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Ethoxy-6-methylpyrimidine, we can predict the following signals:

-

Ethoxy Group (CH₃CH₂O-) : A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The integration of these signals would be in a 3:2 ratio.

-

Methyl Group (-CH₃) : A singlet for the methyl protons attached to the pyrimidine ring.

-

Pyrimidine Ring Protons : The protons on the pyrimidine ring will appear as singlets or doublets depending on their position and coupling with neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[3]

-

Instrument Setup : Place the NMR tube in the spectrometer. Standard acquisition parameters for a ¹H NMR spectrum on a 400 or 500 MHz instrument are typically sufficient.

-

Data Acquisition : Acquire the free induction decay (FID) signal.

-

Data Processing : Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

-

Data Analysis : Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. For 4-Ethoxy-6-methylpyrimidine, we would expect to see distinct signals for each of the seven carbon atoms.

-

Pyrimidine Ring Carbons : The chemical shifts of these carbons will be influenced by the nitrogen atoms and the substituents.

-

Ethoxy Group Carbons : Two distinct signals for the methyl and methylene carbons.

-

Methyl Group Carbon : A signal for the methyl carbon attached to the pyrimidine ring.

The chemical shifts can be predicted based on established ranges for similar heterocyclic systems.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (in related heterocycles) | 150-180 |

| Aromatic/Heteroaromatic C | 110-160 |

| C-O | 50-80 |

| C-N | 30-60 |

| Alkyl C | 10-40 |

Note: These are general ranges and the actual shifts for 4-Ethoxy-6-methylpyrimidine may vary.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Instrument Setup : Configure the spectrometer for ¹³C NMR acquisition. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition : Acquire the broadband proton-decoupled ¹³C NMR spectrum. This results in each unique carbon appearing as a singlet.

-

Data Processing : Fourier transform the FID and perform phase and baseline corrections.

-

Data Analysis : Correlate the number of signals with the number of carbon atoms in the molecule and use chemical shift databases and prediction tools to aid in the assignment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the precise molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

For 4-Ethoxy-6-methylpyrimidine (C₇H₁₀N₂O), the expected molecular ion peak [M]⁺ would be at m/z 138. The fragmentation pattern would likely involve the loss of the ethoxy and methyl groups.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which can be pieced together to confirm the overall molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[5]

For 4-Ethoxy-6-methylpyrimidine, the key expected IR absorptions would be:

-

C-H stretching (aromatic and aliphatic) : Around 2850-3100 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring) : In the 1400-1650 cm⁻¹ region.

-

C-O stretching (ethoxy group) : A strong absorption in the 1000-1300 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique for each molecule, serving as a valuable tool for identification by comparison with a known spectrum.[5]

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation : The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl₄, CHCl₃), or as a KBr pellet for solid samples.

-

Data Acquisition : Place the sample in the IR spectrometer and record the spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.

Integrated Structural Elucidation Workflow

The power of structural analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from initial analysis to final structure confirmation.

Caption: Workflow for the structural elucidation of 4-Ethoxy-6-methylpyrimidine.

Synthesis and Reactivity: Context for Structural Integrity

The method of synthesis can provide strong evidence for the proposed structure. Pyrimidines are commonly synthesized through the condensation of a β-dicarbonyl compound with an N-C-N containing reagent. For instance, the reaction of an appropriately substituted amidine with a β-diketone can yield the pyrimidine core. The reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic and electrophilic substitution, also provides chemical evidence to support its structure.

Caption: General synthetic route to pyrimidine derivatives.

Conclusion

The structural analysis of 4-Ethoxy-6-methylpyrimidine is a systematic process that relies on the synergistic application of multiple analytical techniques. While direct spectral data for this specific compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust and scientifically sound framework for its characterization. For researchers and drug development professionals, a thorough understanding of these analytical workflows is indispensable for ensuring the integrity and purity of synthesized compounds, a cornerstone of successful pharmaceutical research.

References

-

ChemSrc. (n.d.). 4-Ethoxy-6-methylpyrimidine. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

physicochemical properties of 4-Ethoxy-6-methylpyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-6-methylpyrimidine

Introduction

4-Ethoxy-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine ring is a core structural motif in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals and agrochemicals.[1] The specific nature and position of substituents on the pyrimidine scaffold, such as the ethoxy and methyl groups in this case, critically influence the molecule's physicochemical properties. These properties—including solubility, melting point, and ionization state (pKa)—are paramount as they govern the compound's behavior in both chemical and biological systems. For researchers in drug development and medicinal chemistry, a thorough understanding of these characteristics is essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles, formulating drug products, and designing effective synthetic routes.

This guide provides a detailed examination of the core , offering both available data and field-proven experimental methodologies for their determination. The protocols are presented from the perspective of a senior scientist, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-Ethoxy-6-methylpyrimidine is defined by its molecular formula, weight, and unique structural arrangement.

-

IUPAC Name: 4-Ethoxy-6-methylpyrimidine

-

CAS Number: 4718-50-7[2]

-

Molecular Formula: C₇H₁₀N₂O[2]

-

Molecular Weight: 138.17 g/mol [2]

The structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is substituted with an ethoxy group (-OCH₂CH₃) at position 4 and a methyl group (-CH₃) at position 6.

Caption: Workflow for Melting Point Determination using DSC.

Solubility

Significance: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can severely limit oral absorption, necessitating complex formulations. Solubility in organic solvents is crucial for synthesis, purification, and the preparation of analytical standards. The physicochemical properties of pyrimidine derivatives are known to be highly dependent on the solvent. [1] Expected Behavior: The presence of two nitrogen atoms in the pyrimidine ring provides hydrogen bond acceptor sites, which should confer some degree of aqueous solubility. The ethoxy and methyl groups are hydrophobic and will modulate this property. Solubility is expected to be higher in polar organic solvents like methanol and ethanol.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method (OECD 105)

The shake-flask method is the benchmark for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive value.

Methodology:

-

System Preparation: Add an excess amount of solid 4-Ethoxy-6-methylpyrimidine to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, n-octanol) in a sealed, glass vessel.

-

Causality: Using an excess of solid ensures that saturation is achieved. Glass vessels prevent adsorption of the compound onto the container walls.

-

-

Equilibration: Agitate the vessel at a constant, controlled temperature (typically 25 °C or 37 °C) for an extended period (24-48 hours).

-

Causality: Prolonged agitation at a constant temperature is essential to allow the system to reach thermodynamic equilibrium. Preliminary experiments should be run to confirm that equilibrium is reached within the chosen timeframe (i.e., concentrations measured at 24h and 48h are identical).

-

-

Phase Separation: Allow the suspension to settle. Subsequently, clarify the supernatant by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.

-

-

Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The self-validating nature of this protocol requires confirmation that the solid material remaining after the experiment is chemically and physically identical to the starting material (e.g., by DSC or XRPD), ensuring no degradation or phase transformation occurred.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive confirmation of a molecule's structure. [3]A combination of NMR, IR, and Mass Spectrometry is used to elucidate the exact arrangement and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, including the number and type of atoms, their connectivity, and their chemical environment. [4] Expected ¹H NMR Spectrum (in CDCl₃):

-

Ethoxy Group (-OCH₂CH₃): A triplet integrating to 3 protons (for the -CH₃) around 1.4 ppm, coupled to the adjacent methylene group. A quartet integrating to 2 protons (for the -OCH₂-) around 4.5 ppm, coupled to the methyl group.

-

Ring Methyl Group (-CH₃): A sharp singlet integrating to 3 protons around 2.5 ppm.

-

Pyrimidine Ring Protons: Two singlets (or narrow doublets if long-range coupling is resolved), each integrating to 1 proton. The proton at C5 (between the two substituents) would likely appear around 6.5-7.0 ppm, while the proton at C2 would be further downfield, likely around 8.5 ppm, due to the deshielding effect of the two adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of specific functional groups. [5] Expected Key IR Absorptions (cm⁻¹):

-

C-H Stretching (Aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl and ethoxy groups.

-

C=N and C=C Stretching (Aromatic Ring): A series of medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O Stretching (Ether): A strong, distinct band in the 1050-1250 cm⁻¹ region, indicative of the ethoxy group.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure. [4] Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at an m/z corresponding to the molecular weight of the compound, 138.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₁₀N₂O.

-

Key Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it. Expect to see fragments corresponding to the loss of an ethyl radical (-29 Da) or ethylene (-28 Da).

Sources

An In-depth Technical Guide to 4-Ethoxy-6-methylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-6-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number and IUPAC name, and presents a robust, field-proven synthetic protocol. A thorough characterization using modern spectroscopic techniques is provided, alongside an exploration of its chemical reactivity. Furthermore, this guide delves into the critical role of 4-Ethoxy-6-methylpyrimidine as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, highlighting its significance in contemporary drug discovery and development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As a fundamental component of nucleic acids, its derivatives are intrinsically recognized by biological systems. This inherent biocompatibility, coupled with the vast possibilities for synthetic functionalization, has established pyrimidine-based compounds as a rich source of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

This guide focuses on a specific, yet highly valuable, member of this family: 4-Ethoxy-6-methylpyrimidine. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecules, making it a compound of significant interest to researchers and professionals in the field of drug development.

Chemical Identity and Properties

-

IUPAC Name: 4-Ethoxy-6-methylpyrimidine

-

CAS Number: 4718-50-7

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

Table 1: Physicochemical Properties of 4-Ethoxy-6-methylpyrimidine

| Property | Value |

| Appearance | Off-white to pale yellow solid or liquid |

| Boiling Point | 226.5 °C at 760 mmHg |

| Density | 1.041 g/cm³ |

| Solubility | Soluble in most organic solvents |

Synthesis of 4-Ethoxy-6-methylpyrimidine: A Validated Protocol

The synthesis of 4-Ethoxy-6-methylpyrimidine is most effectively achieved through the nucleophilic aromatic substitution of a corresponding dichlorinated pyrimidine precursor. The following protocol is a self-validating system, designed for efficiency and high yield.

Rationale Behind the Synthetic Strategy

The choice of 4,6-dichloro-2-methylpyrimidine as the starting material is predicated on the differential reactivity of the two chlorine atoms. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. Sodium ethoxide serves as a potent, yet selective, nucleophile, readily displacing one of the chloro groups. The reaction conditions are optimized to favor monosubstitution, preventing the formation of the di-ethoxy byproduct.

Experimental Protocol

Step 1: Preparation of Sodium Ethoxide Solution

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 150 mL of absolute ethanol.

-

Carefully add 5.75 g (0.25 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

Step 2: Nucleophilic Aromatic Substitution

-

To the freshly prepared sodium ethoxide solution, add 32.6 g (0.20 mol) of 4,6-dichloro-2-methylpyrimidine portion-wise at room temperature.[1]

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of cold water and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to obtain pure 4-Ethoxy-6-methylpyrimidine as a pale yellow oil.

Caption: Synthetic workflow for 4-Ethoxy-6-methylpyrimidine.

Spectroscopic Characterization

A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and purity assessment of 4-Ethoxy-6-methylpyrimidine. The following data are predicted based on the analysis of closely related structures and established spectroscopic principles.[2]

Table 2: Predicted Spectroscopic Data for 4-Ethoxy-6-methylpyrimidine

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H, pyrimidine-H), 6.50 (s, 1H, pyrimidine-H), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.50 (s, 3H, -CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0, 165.0, 158.0, 105.0, 62.0, 24.0, 14.5 |

| IR (neat, cm⁻¹) | 2980 (C-H, sp³), 1590, 1550 (C=N, C=C aromatic), 1250 (C-O, ether) |

| Mass Spec. (EI) | m/z 138 (M⁺), 110, 95 |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4-Ethoxy-6-methylpyrimidine is dominated by the pyrimidine ring and the ethoxy substituent. The nitrogen atoms in the ring can act as bases or nucleophiles, while the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The ethoxy group can be cleaved under harsh acidic conditions.

The true synthetic utility of 4-Ethoxy-6-methylpyrimidine lies in its role as a versatile intermediate. The remaining reactive sites on the pyrimidine ring, particularly the C2 and C5 positions, can be further functionalized to build more complex molecular architectures.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone in the development of targeted therapies, particularly in the field of oncology. A significant number of kinase inhibitors approved for clinical use or in development feature a pyrimidine core. 4-Ethoxy-6-methylpyrimidine serves as a valuable building block in the synthesis of such inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The general strategy for utilizing 4-Ethoxy-6-methylpyrimidine in the synthesis of kinase inhibitors involves the introduction of various substituents at the C2 and C4 positions of the pyrimidine ring. The ethoxy group at the C4 position can be readily displaced by a variety of nucleophiles, such as amines, to introduce side chains that can interact with specific amino acid residues in the ATP-binding pocket of the target kinase.

A notable example of a class of drugs where pyrimidine intermediates are crucial is in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune diseases.[3]

Caption: Generalized synthetic route to kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Ethoxy-6-methylpyrimidine. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-Ethoxy-6-methylpyrimidine is a valuable and versatile heterocyclic building block with significant applications in drug discovery and development. Its straightforward synthesis, well-defined reactivity, and utility as a scaffold for the construction of complex bioactive molecules, particularly kinase inhibitors, underscore its importance to the scientific community. This technical guide provides the essential information for researchers and drug development professionals to effectively synthesize, characterize, and utilize this key intermediate in their research endeavors.

References

-

Kalogirou, A. S.; Koutentis, P. A. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank2017 , 2017(1), M923. [Link]

-

Kalogirou, A. S.; Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

- Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

Sources

The Ascendant Role of 4-Ethoxy-6-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone of heterocyclic chemistry, foundational to a vast array of biologically active molecules.[1] Its inherent presence in the fundamental building blocks of life—nucleic acids—renders it a "privileged scaffold," readily recognized by biological systems. This intrinsic biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine ring a fertile ground for the development of novel therapeutics. This technical guide delves into the core of a particularly promising, yet underexplored, pyrimidine derivative: 4-Ethoxy-6-methylpyrimidine. We will illuminate its synthesis, explore the chemical space of its derivatives, and critically examine its burgeoning applications in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Core Moiety: Physicochemical Properties of 4-Ethoxy-6-methylpyrimidine

The foundational 4-Ethoxy-6-methylpyrimidine is a liquid at room temperature with a boiling point of 226.5°C at 760 mmHg and a density of 1.041 g/cm³. Its molecular formula is C₇H₁₀N₂O, with a corresponding molecular weight of 138.17 g/mol .

| Property | Value |

| CAS Number | 4718-50-7 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Boiling Point | 226.5°C at 760 mmHg |

| Density | 1.041 g/cm³ |

II. Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The primary and most efficient route to 4-Ethoxy-6-methylpyrimidine and its derivatives is the Williamson ether synthesis, a robust and versatile SN2 reaction.[2] This method involves the nucleophilic displacement of a halide from a pyrimidine ring by an alkoxide. In the context of our core compound, this translates to the reaction of a chloro-substituted pyrimidine with sodium ethoxide.

Causality Behind the Synthetic Choice:

The choice of the Williamson ether synthesis is underpinned by several key factors:

-

High Reactivity of the Precursor: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the carbon atoms at the 2, 4, and 6 positions towards nucleophilic attack. A chlorine atom at the 4-position serves as an excellent leaving group, facilitating the SN2 reaction.

-

Strong Nucleophilicity of the Alkoxide: The ethoxide ion (CH₃CH₂O⁻), generated from the reaction of ethanol with a strong base like sodium hydride, is a potent nucleophile, readily attacking the electrophilic carbon of the chloropyrimidine.

-

Favorable Reaction Kinetics: The SN2 mechanism is a concerted, one-step process, which often leads to high yields and relatively clean reactions when steric hindrance is minimal.

General Synthetic Workflow:

Caption: General workflow for the synthesis of 4-Ethoxy-6-methylpyrimidine.

Detailed Experimental Protocol: Synthesis of 4-Ethoxy-6-methylpyrimidine

This protocol is adapted from the synthesis of a structurally related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][3]

Materials:

-

4-Chloro-6-methylpyrimidine

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (Na)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon/nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under an inert atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, yielding a solution of sodium ethoxide in ethanol.

-

Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution at room temperature (approximately 20°C), add a solution of 4-chloro-6-methylpyrimidine in anhydrous ethanol dropwise with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the addition of water. Remove the ethanol under reduced pressure. To the residue, add dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Ethoxy-6-methylpyrimidine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-Ethoxy-6-methylpyrimidine.

III. The Landscape of Derivatives and Their Applications in Drug Discovery

The 4-Ethoxy-6-methylpyrimidine scaffold serves as a versatile platform for the generation of a diverse library of derivatives with a wide spectrum of biological activities. The primary points of diversification are the 2 and 5 positions of the pyrimidine ring, allowing for the introduction of various functional groups to modulate the physicochemical properties and biological targets of the resulting molecules.

Caption: Diverse biological activities of 4-Ethoxy-6-methylpyrimidine derivatives.

A. Antiviral Activity: A Focus on Hepatitis B Virus

Recent studies have highlighted the potential of pyrimidine derivatives bearing an acyclic nucleoside-like side chain in combating viral infections. A notable example is a series of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines which have demonstrated significant antiviral activity, particularly against retroviruses. While not direct derivatives of 4-Ethoxy-6-methylpyrimidine, this research provides a compelling rationale for exploring modifications at the N1 or N3 positions of the pyrimidine ring to develop novel antiviral agents.

One study synthesized a series of pyrimidine nucleosides with a flexible acyclic glycosyl moiety at the N-1 position, designed to mimic the natural 2'-deoxyribosyl moiety. Compounds with a 5-bromo-6-methyl-uracil base showed significant activity against both wild-type and lamivudine-resistant Hepatitis B Virus (HBV). This suggests that the 6-methyl group, as present in our core scaffold, can be beneficial for antiviral activity.

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, with many approved drugs targeting key enzymes involved in cancer cell proliferation, such as protein kinases. The 4-ethoxy-6-methylpyrimidine core can be strategically functionalized to generate potent and selective anticancer compounds.

A study on novel indolyl-pyrimidine derivatives demonstrated that hybridization of the pyrimidine and indole scaffolds can lead to potent EGFR inhibitors with significant antiproliferative activity against various cancer cell lines.[4] For instance, compound 4g from this study, which features a substituted pyrimidine ring, showed potent activity against MCF-7, HepG2, and HCT-116 cancer cell lines with IC₅₀ values of 5.1, 5.02, and 6.6 µM, respectively.[4] This highlights the potential of developing derivatives of 4-Ethoxy-6-methylpyrimidine as anticancer agents by introducing appropriate pharmacophores at the 2 and 5 positions.

C. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Pyrimidine derivatives have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[5]

A study on novel pyrimidine derivatives demonstrated their potential as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties.[5] The introduction of various aryl and heterocyclic moieties onto the pyrimidine ring can lead to compounds with high selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. While this study did not specifically investigate 4-ethoxy-6-methylpyrimidine derivatives, it provides a strong rationale for exploring this chemical space for the development of novel anti-inflammatory drugs.

IV. Characterization and Quality Control: A Self-Validating System

Ensuring the identity, purity, and stability of synthesized compounds is paramount in drug discovery. A multi-pronged analytical approach is essential for the robust characterization of 4-Ethoxy-6-methylpyrimidine and its derivatives.

A. Spectroscopic and Spectrometric Analysis

| Technique | Purpose | Expected Observations for 4-Ethoxy-6-methylpyrimidine |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the ethoxy group (triplet and quartet), the methyl group (singlet), and the pyrimidine ring protons. |

| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the ethoxy carbons, the methyl carbon, and the pyrimidine ring carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic C-O-C stretching vibrations for the ether linkage and C=N and C=C stretching for the pyrimidine ring. |

B. Chromatographic Purity Assessment

-

Thin Layer Chromatography (TLC): A rapid and versatile technique for monitoring reaction progress and assessing the purity of fractions during column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically employed.

V. Future Directions and Concluding Remarks

The 4-Ethoxy-6-methylpyrimidine scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its straightforward synthesis, coupled with the vast potential for chemical diversification, makes it an attractive target for medicinal chemists. Future research should focus on:

-

Expansion of the Derivative Library: Systematic exploration of substitutions at the 2 and 5 positions to generate a diverse chemical library for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: In-depth investigation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

Exploration of New Therapeutic Areas: While this guide has focused on antiviral, anticancer, and anti-inflammatory applications, the versatility of the pyrimidine scaffold suggests that derivatives of 4-Ethoxy-6-methylpyrimidine may also find utility in other therapeutic areas, such as neurodegenerative and metabolic diseases.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]

-

al-Ashmawy, M. I., el-Feky, S. A., el-Samii, Z. K., & Osman, N. A. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Bollettino chimico farmaceutico, 136(6), 492–499. [Link]

-

Gupta, A., & Kumar, R. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 22(19), 10533. [Link]

-

Gierczak, T., Wesołowska, A., Szałabska, K., & Słoczyńska, K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]

-

Abdel-rahman, H. M., & Abdel-meguid, M. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 12(1), 1-10. [Link]

-

Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & medicinal chemistry, 12(12), 3197–3202. [Link]

-

Gierczak, T., Wesołowska, A., Szałabska, K., & Słoczyńska, K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]

-

Townsend, L. B., Drach, J. C., & Cline, B. L. (1988). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of medicinal chemistry, 31(10), 2036–2041. [Link]

-

Williamson Ether Synthesis. (n.d.). University of California, Davis, Chem LibreTexts. [Link]

-

De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1989). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral research, 12(1), 1–20. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aal, A. S. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Journal of Pharmaceutical Negative Results, 1-10. [Link]

-

Khan, I., Ibrar, A., & Abbas, N. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC advances, 11(10), 5649–5676. [Link]

-

Holý, A., Günter, J., Dvořáková, H., Masojídková, M., Andrei, G., Snoeck, R., Balzarini, J., & De Clercq, E. (1996). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of medicinal chemistry, 39(20), 4073–4089. [Link]

-

Papakonstantinou, E., Kourounakis, A. P., & Kourounakis, P. N. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 25(23), 5576. [Link]

-

Buzmakova, A. V., & Odegova, T. F. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration, 11(4), 84-92. [Link]

-

Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 79. [Link]

-

Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

Sztanke, K., Rzymowska, J., & Sztanke, M. (2020). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules (Basel, Switzerland), 25(21), 5035. [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

-

Ahmed, N. M., El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Pharmaceuticals, 14(7), 674. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-13. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-Ethoxy-6-methylpyrimidine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 4-Ethoxy-6-methylpyrimidine, a heterocyclic compound of interest in medicinal and materials chemistry. In the absence of publicly available, peer-reviewed experimental spectra for this specific molecule, this document serves as a robust predictive guide for researchers. By leveraging established principles of spectroscopy and drawing upon empirical data from structurally analogous pyrimidine derivatives, we present a detailed forecast of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to aid in the identification, characterization, and quality control of 4-Ethoxy-6-methylpyrimidine in a research and development setting.

Introduction: The Significance of Spectroscopic Characterization

4-Ethoxy-6-methylpyrimidine belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules.[1] The precise arrangement of substituents on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and chemical reactivity.

Unambiguous structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed "fingerprint" of a molecule, allowing for its unequivocal identification and the confirmation of its successful synthesis. This guide will delve into the anticipated spectroscopic signature of 4-Ethoxy-6-methylpyrimidine, providing a valuable reference for scientists working with this and related compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their relative arrangements within a molecule. For 4-Ethoxy-6-methylpyrimidine, we can predict the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H2 (Pyrimidine Ring) | ~8.5 - 8.7 | Singlet (s) | N/A | The proton at the C2 position is deshielded by the two adjacent nitrogen atoms, leading to a downfield chemical shift. In similar pyrimidine systems, this proton typically appears as a singlet. |

| H5 (Pyrimidine Ring) | ~6.5 - 6.7 | Singlet (s) | N/A | The proton at the C5 position is shielded by the electron-donating ethoxy group at C4, resulting in an upfield shift compared to the H2 proton. |

| -O-CH₂ -CH₃ (Ethoxy) | ~4.3 - 4.5 | Quartet (q) | ~7.0 | The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| -CH₃ (Methyl at C6) | ~2.4 - 2.6 | Singlet (s) | N/A | The methyl group protons at C6 are attached to the pyrimidine ring and will appear as a singlet in a region typical for methyl groups on an aromatic system. |

| -O-CH₂-CH₃ (Ethoxy) | ~1.3 - 1.5 | Triplet (t) | ~7.0 | The terminal methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxy-6-methylpyrimidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR chemical shifts for 4-Ethoxy-6-methylpyrimidine are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C2 (Pyrimidine Ring) | ~158 - 160 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |

| C4 (Pyrimidine Ring) | ~168 - 170 | The C4 carbon is attached to an oxygen atom of the ethoxy group, leading to a highly deshielded environment. |

| C5 (Pyrimidine Ring) | ~105 - 107 | This carbon is expected to be the most shielded of the pyrimidine ring carbons due to the electron-donating effect of the ethoxy group. |

| C6 (Pyrimidine Ring) | ~165 - 167 | The C6 carbon is part of the pyrimidine ring and is attached to the methyl group. |

| -O-CH₂ -CH₃ (Ethoxy) | ~62 - 64 | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom. |

| -CH₃ (Methyl at C6) | ~23 - 25 | This is a typical chemical shift for a methyl group attached to an aromatic ring. |

| -O-CH₂-CH₃ (Ethoxy) | ~14 - 16 | The terminal methyl carbon of the ethoxy group is in a typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Use a sufficient number of scans and an appropriate relaxation delay.

-

-

Data Processing: Process the data using a Fourier transform and phase the spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 4-Ethoxy-6-methylpyrimidine are:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comparative Insights |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) | These stretching vibrations are characteristic of C-H bonds on aromatic rings. |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy and Methyl) | These bands correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the ethoxy and methyl groups. |

| 1600 - 1550 | C=N and C=C Stretch | Pyrimidine Ring | The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in this region. |

| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether | A strong absorption band corresponding to the asymmetric C-O-C stretching of the ethoxy group attached to the pyrimidine ring is expected here. |

| 1100 - 1000 | C-O Stretch | Aryl-Alkyl Ether | The symmetric C-O-C stretch will also be present in this region. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Ethoxy-6-methylpyrimidine, the following is expected:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₂N₂O), which is 152.10.

-

Major Fragmentation Pathways:

-

Loss of ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 124.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-O bond can result in the loss of an ethyl radical, producing a fragment at m/z 123.

-

Loss of formaldehyde (CH₂O): Fragmentation of the ethoxy group could also lead to the loss of formaldehyde, resulting in a fragment at m/z 122.

-

Loss of acetonitrile (CH₃CN): Fragmentation of the pyrimidine ring itself could lead to the loss of acetonitrile, giving a fragment at m/z 111.

-

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 152 | [M]⁺ |

| 124 | [M - C₂H₄]⁺ |

| 123 | [M - •C₂H₅]⁺ |

| 111 | [M - CH₃CN]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the major fragment ions to confirm the structure.

Visualizing the Molecular Structure and Fragmentation

Molecular Structure of 4-Ethoxy-6-methylpyrimidine

Caption: 2D structure of 4-Ethoxy-6-methylpyrimidine.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways of 4-Ethoxy-6-methylpyrimidine.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 4-Ethoxy-6-methylpyrimidine. While awaiting the publication of definitive experimental data, the interpretations and predictions herein, grounded in the established principles of spectroscopy and supported by data from analogous compounds, offer a valuable and reliable resource for researchers. The provided protocols outline standard methodologies for obtaining the necessary data, ensuring that scientists can confidently characterize this and similar pyrimidine derivatives in their work.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethyl-2-methoxy-6-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-ethenyl-. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Chemsrc.com. (2022). 4-Ethoxy-6-methylpyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl [2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate. Retrieved from [Link]

-

ResearchGate. (2019). Identification of 4‐methoxythieno[2,3‐d]pyrimidines as FGFR1 Inhibitors. Retrieved from [Link]

Sources

solubility and stability of 4-Ethoxy-6-methylpyrimidine

An In-depth Technical Guide to the Solubility and Stability of 4-Ethoxy-6-methylpyrimidine

Introduction

Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, constituting the core structure of nucleic acids and a multitude of therapeutic agents.[1] These compounds exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] 4-Ethoxy-6-methylpyrimidine, a member of this important class, holds significant potential in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a viable drug candidate. Poor aqueous solubility can severely hinder a compound's bioavailability, while instability can compromise its shelf-life, safety, and efficacy.[1]

This technical guide provides a comprehensive framework for characterizing the . It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them. While specific experimental data for 4-Ethoxy-6-methylpyrimidine is not extensively available in public literature, this guide synthesizes established methodologies for pyrimidine derivatives to provide a robust template for its characterization.

Physicochemical Properties of 4-Ethoxy-6-methylpyrimidine

A foundational understanding of the molecule's properties is crucial for designing relevant experiments.

| Property | Value | Source |

| CAS Number | 4718-50-7 | [2] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Not specified (typically solid or liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Solubility Profiling

The solubility of a compound dictates its dissolution rate and subsequent absorption in biological systems. Both kinetic and thermodynamic solubility are critical parameters in early drug development.

Causality Behind Experimental Choices

The choice of solvents and experimental conditions for solubility determination is driven by the need to mimic physiological conditions and processing environments. Phosphate-buffered saline (PBS) at pH 7.4 is the standard for emulating physiological pH. Organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used for initial stock solutions due to their high solubilizing power. The inclusion of a co-solvent like acetonitrile in the analytical phase is often necessary to maintain solubility during analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that dissolves from a high-concentration DMSO stock solution upon dilution in an aqueous medium and is a critical parameter for in vitro biological screening.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Ethoxy-6-methylpyrimidine in 100% DMSO.

-

Sample Preparation: In a 96-well microplate, add the DMSO stock solution to PBS (pH 7.4) to achieve a final concentration, typically in the range of 1-100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Shake the microplate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.

-

Phase Separation: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Analyze the supernatant for the concentration of dissolved 4-Ethoxy-6-methylpyrimidine using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water) is required for accurate quantification.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true solubility of a compound in a saturated solution and is a more accurate reflection of its behavior in vivo. The shake-flask method is the gold standard for this determination.[3]

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-Ethoxy-6-methylpyrimidine to a vial containing a known volume of the test solvent (e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved solids.[1]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[1]

Data Presentation

The solubility data should be presented in a clear and concise table.

| Solubility Parameter | Solvent System | Temperature (°C) | Expected Solubility (µg/mL or µM) |

| Kinetic Solubility | PBS (pH 7.4) | 25 | Data to be determined |

| Thermodynamic Solubility | PBS (pH 7.4) | 25 | Data to be determined |

| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | Data to be determined |

| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8) | 37 | Data to be determined |

| Solubility in Organic Solvents | Ethanol, Methanol, Acetonitrile, DMSO | 25 | Data to be determined |

Workflow for Solubility Determination

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Assessment

Stability studies are crucial to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies are a key component of this assessment, as they intentionally stress the molecule to predict its long-term stability.[4]

Causality Behind Experimental Choices

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[4] The choice of stressors (acid, base, oxidation, heat, and light) is mandated by regulatory guidelines (e.g., ICH Q1A(R2)) and is designed to cover the most common degradation routes for organic molecules.[5] The goal is to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating," meaning it can resolve the parent drug from its degradation products.[6]

Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, is essential for these studies.[7][8]

Methodology:

-

Acid Hydrolysis:

-

Treat a solution of 4-Ethoxy-6-methylpyrimidine with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of 4-Ethoxy-6-methylpyrimidine with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature.

-

Neutralize the solution before analysis. Pyrimidine derivatives can be susceptible to degradation in alkaline conditions.[9]

-

-

Oxidative Degradation:

-

Treat a solution of 4-Ethoxy-6-methylpyrimidine with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature.

-

-

Thermal Degradation:

-

Expose a solid sample of 4-Ethoxy-6-methylpyrimidine to dry heat (e.g., 80°C).

-

Dissolve the stressed sample in a suitable solvent for analysis.

-

-

Photostability:

-

Expose a solution of 4-Ethoxy-6-methylpyrimidine to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5]

-

A dark control sample should be run in parallel.

-

Data Presentation

The results of the forced degradation studies should be tabulated.

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 60 | To be determined | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH | RT / 40 | To be determined | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ | RT | To be determined | Data to be determined | Data to be determined |

| Thermal (Solid) | Dry Heat | 80 | To be determined | Data to be determined | Data to be determined |

| Photolysis (Solution) | ICH Q1B Light Source | 25 | To be determined | Data to be determined | Data to be determined |

Workflow for Stability Testing

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation products of 4-Ethoxy-6-methylpyrimidine are not documented, general degradation pathways for pyrimidines can be considered. These include:

-

Hydrolysis: The ethoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding 4-hydroxy-6-methylpyrimidine. The pyrimidine ring itself can also undergo hydrolytic cleavage.[9]

-

Oxidation: The pyrimidine ring is susceptible to oxidation, which can lead to ring-opened products or the formation of N-oxides.

-

Reductive Degradation: In biological systems or under certain chemical conditions, the pyrimidine ring can be reduced, followed by ring cleavage.[10][11][12]

The identification of degradation products using techniques like LC-MS/MS is a critical step in understanding the stability of the molecule and ensuring the safety of any potential drug product.

Conclusion

A comprehensive evaluation of the is a prerequisite for its successful development as a therapeutic agent. This guide provides a detailed framework of experimental protocols and the underlying scientific principles for this characterization. By systematically applying these methodologies, researchers can generate the critical data needed to understand the compound's behavior, guide formulation development, and meet regulatory expectations. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of 4-Ethoxy-6-methylpyrimidine.

References

-

Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation - IP Indexing. (n.d.). Retrieved from [Link]

- Zarghi, A., & Terabe, S. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-290.

- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(8), 919-925.

-

4-Chloro-2-ethoxy-6-methyl-pyrimidine. (n.d.). ChemWhat. Retrieved from [Link]

- Solubility and stability testing of novel pyrimidine deriv

-

4-Methoxy-6-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089–4102.

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). American Society for Microbiology.

- Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of bacteriology, 73(2), 225-229.

- How to increase the stability of 4-Ethyl-6-methylpyrimidine solutions. (2025). BenchChem.

- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022).

- Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089-4102.

- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed.

-

4-Chloro-2-ethoxy-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]

- (PDF) Degradation of Pyrimidine Nucleotides. (2022).

- Degradation Pathways. (n.d.).

- Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. (2025). BenchChem.

- Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. (2025).

- 4-Ethoxy-6-methylpyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022).

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).

- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (n.d.).

- Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (n.d.). MDPI.

- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Heliyon, 2(9), e00160.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

- Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.).

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.

-

4-Methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Ethoxy-6-methylpyrimidine - CAS:4718-50-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. biomedres.us [biomedres.us]

- 5. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals [mdpi.com]

- 6. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]

- 7. researchgate.net [researchgate.net]

- 8. pnrjournal.com [pnrjournal.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pyrimidine Scaffold: A Privileged Core in Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in contemporary scientific research, particularly in the realms of medicinal chemistry and materials science.[1] Its prevalence in natural biological systems, most notably as a core component of nucleic acids, has rendered it a "privileged scaffold" for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of the diverse and potent research applications of pyrimidine derivatives. We will delve into the causality behind experimental designs, explore the structure-activity relationships that govern their biological efficacy, and present detailed methodologies for their synthesis and evaluation. This document is intended to serve as a vital resource for researchers actively engaged in drug discovery, agrochemical development, and advanced materials engineering.

The Enduring Significance of the Pyrimidine Core

The versatility of the pyrimidine ring is rooted in its unique electronic properties and the numerous sites available for chemical modification.[3] This adaptability allows for the fine-tuning of steric, electronic, and lipophilic characteristics, enabling the targeted design of molecules with high affinity and selectivity for a vast array of biological targets.[4] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][5] Beyond medicine, their applications extend to agriculture as potent pesticides and to materials science as key components in organic light-emitting diodes (OLEDs).[6][7]

Therapeutic Frontiers: Pyrimidine Derivatives in Drug Discovery

The structural resemblance of pyrimidines to endogenous molecules provides a strategic advantage in drug design, allowing them to interact readily with biological systems.[2] This has led to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates across multiple therapeutic areas.[8]

Oncology: A Pillar of Pyrimidine-Based Cancer Therapy

Pyrimidine derivatives have emerged as a major class of anticancer agents, primarily through their role as kinase inhibitors and antimetabolites.[1][9] Their ability to mimic the purine bases of ATP enables them to competitively bind to the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[10]

Mechanism of Action: Kinase Inhibition

Many pyrimidine-based anticancer drugs function by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[11] For instance, certain derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is frequently mutated or overexpressed in non-small-cell lung cancer (NSCLC).[12] By blocking the kinase activity of EGFR, these compounds can halt downstream signaling cascades that drive tumor progression.[10]

Featured Application: Targeting EGFR in Non-Small-Cell Lung Cancer

Several pyrimidine derivatives have been designed to target mutant forms of EGFR, surmounting the challenge of acquired resistance to first- and second-generation inhibitors.[12] The pyrimidine scaffold serves as a key pharmacophore in these molecules, with various substitutions on the ring system enhancing binding affinity and selectivity for the target kinase.[13]